![molecular formula C9H19N B5974074 N-(sec-butyl)cyclopentanamine CAS No. 915922-28-0](/img/structure/B5974074.png)
N-(sec-butyl)cyclopentanamine
Overview
Description
N-(sec-butyl)cyclopentanamine is an organic compound that belongs to the class of cycloalkylamines. It is a colorless liquid with a strong odor and is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)cyclopentanamine is not fully understood. However, it is believed to act as a neurotransmitter in the central nervous system. It has been shown to bind to various receptors such as the dopamine receptor, serotonin receptor, and adrenergic receptor.
Biochemical and Physiological Effects:
N-(sec-butyl)cyclopentanamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)cyclopentanamine in lab experiments is its unique properties. It is a versatile reagent that can be used in the synthesis of various organic compounds. However, one of the main limitations is its strong odor, which can be unpleasant and difficult to work with.
Future Directions
There are numerous future directions for the use of N-(sec-butyl)cyclopentanamine in scientific research. One potential area of research is the development of new drugs and pharmaceuticals that target specific receptors in the central nervous system. Another potential area of research is the use of N-(sec-butyl)cyclopentanamine in the development of new materials and polymers.
Conclusion:
In conclusion, N-(sec-butyl)cyclopentanamine is an organic compound that has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds and has also been used in the development of new drugs and pharmaceuticals. Its mechanism of action is not fully understood, but it is believed to act as a neurotransmitter in the central nervous system. N-(sec-butyl)cyclopentanamine has various biochemical and physiological effects, including anxiolytic and antidepressant effects. While it has advantages for lab experiments, such as its versatility, its strong odor is a limitation. There are numerous future directions for the use of N-(sec-butyl)cyclopentanamine in scientific research, including the development of new drugs and materials.
Synthesis Methods
N-(sec-butyl)cyclopentanamine can be synthesized through a multistep process involving the reaction of cyclopentanone with sec-butylamine. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium hydroxide. The product is then purified through distillation or recrystallization.
Scientific Research Applications
N-(sec-butyl)cyclopentanamine has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds such as amides, esters, and ketones. It has also been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
N-butan-2-ylcyclopentanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(2)10-9-6-4-5-7-9/h8-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJYCYBKHGJTMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298081 | |
Record name | N-(1-Methylpropyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylpropyl)cyclopentanamine | |
CAS RN |
915922-28-0 | |
Record name | N-(1-Methylpropyl)cyclopentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylpropyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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